(3R)-3-(Pyrrolidin-1-YL)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428350 | |
| Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900164-95-6 | |
| Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3r 3 Pyrrolidin 1 Yl Pyrrolidine and Its Derivatives
Stereoselective Synthesis Approaches
The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. nih.gov For the synthesis of chiral pyrrolidines, several stereoselective strategies have been developed. mdpi.comrsc.org
Asymmetric Michael Addition Strategies
Asymmetric Michael addition reactions are powerful tools for the enantioselective formation of carbon-carbon bonds. nih.govtandfonline.com In the context of pyrrolidine (B122466) synthesis, this strategy is employed to introduce substituents to a pyrrolidine precursor with high stereocontrol. Chiral organocatalysts, often derived from proline, are frequently used to facilitate these transformations. acs.org For instance, novel pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The design of these catalysts often incorporates features to effectively shield one face of the enamine intermediate, directing the approach of the electrophile to achieve high diastereo- and enantioselectivity. acs.org
Stereoselective Alkylation Methods
Stereoselective alkylation provides another avenue for the synthesis of chiral pyrrolidines. nih.gov One notable method involves an asymmetric allylic alkylation reaction to establish a stereogenic center, followed by a ring contraction to form the desired pyrrolidine ring. This sequence allows for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov
Chiral Building Block Utilization, e.g., (R)-3-aminopyrrolidine
The use of readily available chiral building blocks is a common and efficient strategy in asymmetric synthesis. chemimpex.com (R)-3-Aminopyrrolidine, a chiral amine, serves as a valuable starting material for the synthesis of more complex pyrrolidine derivatives. chemimpex.comtcichemicals.com Its inherent chirality directs the stereochemical outcome of subsequent reactions, making it a key component in the synthesis of enantiomerically pure compounds. chemimpex.com
Functionalization of Preformed Pyrrolidine Rings
An alternative to constructing the pyrrolidine ring from acyclic precursors is the functionalization of an existing pyrrolidine scaffold. nih.govacs.org This approach is particularly useful for creating a diverse range of derivatives from a common intermediate. Methods such as catalytic C-H activation and arylation have been developed to introduce substituents at various positions on the pyrrolidine ring. nih.govchemrxiv.org For example, palladium-catalyzed hydroarylation has been successfully used to synthesize 3-aryl pyrrolidines. chemrxiv.org
General Synthetic Procedures for Pyrrolidine Derivatives
A wide array of general synthetic methods for producing pyrrolidine derivatives has been established. nih.govacs.orgorganic-chemistry.org These methods often involve cycloaddition reactions, such as the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct construction of the five-membered ring with control over multiple stereocenters. acs.orgua.eschemistryviews.org Other approaches include iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, and the ring contraction of pyridines. acs.orgresearchgate.net
Below is a table summarizing various synthetic strategies for pyrrolidine derivatives:
| Synthetic Strategy | Description | Key Features | Reference(s) |
| Asymmetric Michael Addition | Enantioselective C-C bond formation using chiral catalysts. | High enantioselectivity and diastereoselectivity. | nih.govtandfonline.comacs.org |
| Stereoselective Alkylation | Introduction of alkyl groups with stereocontrol. | Can be combined with ring contraction strategies. | nih.gov |
| Chiral Building Blocks | Utilization of enantiopure starting materials like (R)-3-aminopyrrolidine. | Efficient transfer of chirality. | chemimpex.comtcichemicals.com |
| C-H Functionalization | Direct introduction of substituents onto a preformed pyrrolidine ring. | Atom-economical and allows for late-stage modification. | acs.orgnih.govchemrxiv.org |
| [3+2] Cycloaddition | Construction of the pyrrolidine ring from an azomethine ylide and a dipolarophile. | High control over stereochemistry, can generate multiple stereocenters simultaneously. | rsc.orgacs.orgua.eschemistryviews.org |
| Iridium-Catalyzed Reductive Cycloaddition | Generation of azomethine ylides from amides for subsequent cycloaddition. | Mild reaction conditions and broad substrate scope. | nih.govacs.org |
Spectroscopic and Structural Characterization of 3r 3 Pyrrolidin 1 Yl Pyrrolidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine is expected to show a complex set of signals corresponding to the non-equivalent protons on the two pyrrolidine (B122466) rings. The chemical shifts of these protons are influenced by their proximity to the nitrogen atoms and the stereochemistry of the molecule.
In a typical ¹H NMR spectrum of a pyrrolidine ring, the protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the other carbons (β-protons). spectrabase.comresearchgate.net For this compound, the protons on the pyrrolidine rings would exhibit chemical shifts that can be estimated by comparison with simpler pyrrolidine derivatives. chemicalbook.comrsc.org The protons on the carbon atom at the junction of the two rings (C3 and C1') are expected to be the most deshielded among the non-α protons due to the presence of the adjacent nitrogen atom. The chirality of the C3 carbon introduces diastereotopicity for the protons on the adjacent methylene (B1212753) groups, which would likely result in complex splitting patterns. researchgate.net
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H2, H5 (Ring 1) | 2.5 - 3.5 | Multiplet |
| H3 (Ring 1) | 2.0 - 3.0 | Multiplet |
| H4 (Ring 1) | 1.5 - 2.5 | Multiplet |
| H2', H5' (Ring 2) | 2.5 - 3.5 | Multiplet |
| H3', H4' (Ring 2) | 1.5 - 2.5 | Multiplet |
| NH (if present) | 1.0 - 3.0 | Broad Singlet |
Note: These are estimated ranges and can vary depending on the solvent and experimental conditions. The numbering of the atoms may vary based on IUPAC nomenclature conventions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of eight distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule, assuming the two pyrrolidine rings are not symmetrically equivalent.
Similar to ¹H NMR, the carbons adjacent to the nitrogen atoms (α-carbons) are deshielded and resonate at a lower field. The chemical shifts for the carbon atoms in pyrrolidine itself are typically around 47 ppm for the α-carbons and 25 ppm for the β-carbons. chemicalbook.comspectrabase.com In this compound, the C3 carbon, being a tertiary carbon attached to a nitrogen, would have a distinct chemical shift. The chemical shifts of the other carbons would be influenced by their position relative to the nitrogen atoms and the point of substitution. rsc.orgdrugbank.com
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C2, C5 (Ring 1) | 45 - 55 |
| C3 (Ring 1) | 50 - 65 |
| C4 (Ring 1) | 20 - 35 |
| C2', C5' (Ring 2) | 45 - 55 |
| C3', C4' (Ring 2) | 20 - 35 |
Note: These are estimated ranges and can vary depending on the solvent and experimental conditions. The numbering of the atoms may vary based on IUPAC nomenclature conventions.
⁷⁷Se NMR spectroscopy is a specialized technique used for the characterization of organoselenium compounds. Selenium has a spin-1/2 nucleus (⁷⁷Se) with a natural abundance of 7.63%, making it suitable for NMR studies. The chemical shift range for ⁷⁷Se is very wide, spanning over 3000 ppm, which makes it highly sensitive to the electronic environment around the selenium atom.
For selenyl derivatives of this compound, the ⁷⁷Se chemical shift would be characteristic of the specific selenium functional group present. For instance, selenides, diselenides, and selenenyl sulfides all have distinct chemical shift regions. The observed chemical shift would provide valuable information about the oxidation state and bonding environment of the selenium atom within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.govijpsr.inforesearchgate.netresearchgate.net For this compound, GC-MS analysis would provide both the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. The mass spectrum obtained under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
The fragmentation pattern in the EI mass spectrum would be characteristic of the molecule's structure. For diamine alkaloids, fragmentation often involves cleavage of the C-C bonds adjacent to the nitrogen atoms (α-cleavage), leading to the formation of stable iminium ions. The fragmentation of this compound would be expected to produce fragment ions resulting from the cleavage of the pyrrolidine rings and the bond connecting them.
Expected Key Fragment Ions in the GC-MS of this compound
| m/z | Possible Fragment Structure |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 84 | [C₅H₁₀N]⁺ (Pyrrolidinyl cation) |
| 70 | [C₄H₈N]⁺ (Iminium ion from pyrrolidine ring cleavage) |
| 56 | [C₃H₆N]⁺ |
Note: The relative intensities of these fragments would be dependent on the instrument conditions.
ESI-MS is a soft ionization technique particularly well-suited for the analysis of polar and non-volatile compounds, including diamines which can be readily protonated. nih.govnih.gov In the positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ and potentially a doubly charged ion [M+2H]²⁺ due to the presence of two basic nitrogen atoms.
Tandem mass spectrometry (MS/MS) of the protonated molecular ion can be used to elicit structural information through collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion would likely involve the loss of neutral molecules such as ammonia (B1221849) or small hydrocarbon fragments, as well as cleavage of the pyrrolidine rings. The fragmentation pathways of protonated synthetic cathinones containing a pyrrolidine ring often involve the loss of the pyrrolidine moiety. wvu.edu
Expected Key Ions in the ESI-MS of this compound
| Ion | m/z |
| [M+H]⁺ | 141 |
| [M+2H]²⁺ | 71 |
| Fragment ions | Dependent on MS/MS conditions |
Note: The observed ions and their fragmentation patterns can provide valuable information for the structural confirmation of the compound.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry, particularly effective for non-volatile and thermally unstable polar compounds. creative-proteomics.com Developed in 1981, this method involves bombarding a sample, dissolved in a non-volatile liquid matrix such as glycerol, with a high-energy beam of neutral atoms like argon or xenon. creative-proteomics.comwikipedia.orgnih.gov This process sputters secondary ions from the surface, which are then analyzed by the mass spectrometer. nih.gov
A key advantage of FAB-MS is its ability to produce intact protonated molecules, denoted as [M+H]⁺, and deprotonated molecules, [M-H]⁻, which simplifies the determination of the molecular weight of the analyte. wikipedia.org The technique has proven valuable in the structural elucidation of a wide range of compounds, including peptides, proteins, and other biologically active molecules. creative-proteomics.comnih.gov For instance, it can be instrumental in determining the amino acid sequences in polypeptides. nih.gov The low fragmentation nature of FAB-MS minimizes sample degradation, and the residual sample can often be recovered for further analysis. creative-proteomics.com
In the context of pyrrolidine derivatives, FAB-MS would be employed to confirm the molecular weight of this compound and its analogs. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, providing clear evidence of the compound's molecular formula.
Table 1: Common Matrices Used in FAB-MS
| Matrix | Properties and Applications |
| Glycerol | Low volatility, good for a wide range of polar compounds. wikipedia.orgumd.edu |
| Thioglycerol | Often used for peptides and polyethylene (B3416737) glycols (PEGs). umd.edu |
| 3-Nitrobenzyl alcohol (3-NBA) | Suitable for a variety of compounds, including organometallics. wikipedia.orgumd.edu |
| Diethanolamine | A basic matrix useful for certain types of analytes. wikipedia.orgumd.edu |
| Triethanolamine | Another basic matrix option. wikipedia.org |
| "Magic Bullet" (3:1 Dithiothreitol:Dithioerythritol) | A reducing matrix, particularly useful for disulfide-containing peptides. umd.edu |
X-ray Crystallography for Solid-State Structure Elucidation
For complex organic molecules like pyrrolidine derivatives, single-crystal X-ray diffraction is invaluable for unambiguous structure determination. researchgate.net The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
The structural insights gained from X-ray crystallography are crucial for understanding the stereochemistry and intermolecular interactions, such as hydrogen bonding, which can influence the physical and biological properties of the compound. researchgate.net For example, the crystal structure of a pyrrolidine analog can confirm the relative and absolute stereochemistry of chiral centers, which is often challenging to establish by spectroscopic methods alone. nih.gov The solid-state packing of molecules, revealed by this technique, can also provide insights into the material's properties.
Table 2: Examples of Pyrrolidine Analogs Characterized by X-ray Crystallography
| Compound | Key Structural Findings |
| (2R,3R,4S,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)-2-cyano-1-hydroxypyrrolidine | Unambiguously confirmed the configuration of the newly constructed chiral centers. nih.gov |
| 3(4-Pyridil-methyl)amino-pyrrolidine-2,5-dione | Revealed the hydrogen bonding network and close packing in the orthorhombic crystal system. researchgate.net |
| N-alkyl-3-acyl-4-alkoxycarbonylmethylpyrrolidine-2,5-diones | Showed that the two substituents on C-3 and C-4 were in a trans configuration. researchgate.net |
| Tripyrrindione metal complexes (Pd(II), Cu(II), Zn(II)) | Established planar geometry with three pyrrolic nitrogens bound to the metal center and dimerization in the solid state. mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
In the analysis of this compound and its analogs, IR spectroscopy provides valuable information about the various vibrational modes of the molecule. The IR spectrum of pyrrolidine, for instance, exhibits characteristic peaks for C-H and N-H stretching vibrations. dtic.milresearchgate.net The C-H stretching bands for the aliphatic ring typically appear in the region of 2800-3000 cm⁻¹. dtic.mil The N-H stretching vibration in pyrrolidine is often observed as a weaker band around 3350 cm⁻¹. researchgate.net
The presence of the second pyrrolidine ring in this compound would lead to a more complex IR spectrum, but the characteristic absorptions for the C-H and C-N bonds of the pyrrolidine rings would still be identifiable. researchgate.net Any modifications or substitutions on the pyrrolidine rings in its analogs would result in predictable shifts in the IR spectrum, allowing for the confirmation of successful chemical transformations.
Table 3: Characteristic IR Absorption Frequencies for Pyrrolidine and Related Structures
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H | Stretch | 3350 | researchgate.net |
| C-H (aliphatic) | Stretch | 2800-3000 | dtic.mil |
| C-N | Stretch | ~3374 (in pyrrolidone ring) | researchgate.net |
| C=O (in pyrrolidinone) | Stretch | Not specified | |
| C=C (in pyrroline) | Stretch | ~3084 | dtic.mil |
Structure Activity Relationship Sar Studies of 3r 3 Pyrrolidin 1 Yl Pyrrolidine Derivatives
Influence of Stereochemistry on Biological Activity
Stereochemistry is a paramount factor governing the biological profile of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine derivatives. The spatial arrangement of substituents on the pyrrolidine (B122466) rings significantly impacts their interaction with biological targets, which are often chiral themselves. nih.govnih.govmdpi.com
Research has consistently shown that different stereoisomers of the same compound can exhibit vastly different potencies and efficacies. nih.govnih.gov For instance, in a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, the (1S,18S)-3c stereoisomer was identified as the most potent κ-opioid receptor agonist, with a Kᵢ value of 0.0059 nM. This was a significant increase in affinity compared to its other stereoisomers. rsc.org This highlights the stringent stereochemical requirements for optimal receptor binding.
The chirality at the C-3 position of the pyrrolidine ring is particularly crucial. The (R)-configuration often dictates the preferred orientation for binding to specific receptors or enzymes. The introduction of additional chiral centers further complicates the SAR, but also offers opportunities for fine-tuning the biological activity. The stereoselective synthesis of these derivatives is, therefore, a key strategy in medicinal chemistry to isolate the most active isomer. mdpi.comnih.gov
Impact of Substituent Patterns on Pyrrolidine Ring
The nature and position of substituents on the pyrrolidine ring are critical determinants of the biological activity of this compound derivatives.
Modifications at Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a common site for modification, and substitutions at this position can have a profound effect on the molecule's properties. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov
The introduction of different groups at the pyrrolidine nitrogen can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which affect receptor interaction and pharmacokinetic properties. For example, N-alkylation can alter the molecule's polarity and its ability to cross cell membranes.
Substitutions at C-3 Position
The C-3 position of the pyrrolidine ring is a key focal point for SAR studies. Modifications at this position directly influence the interaction of the molecule with its biological target. The introduction of various substituents can either enhance or diminish activity depending on the specific target.
For instance, the presence of a methyl group at the C-3 position has been explored to improve metabolic stability by providing steric hindrance. nih.gov In other cases, the introduction of aryl groups at the C-3 position has led to potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net
| Derivative Type | Substitution at C-3 | Observed Effect |
| Pyrrolidine Sulfonamides | Fluorophenyl groups | Enhanced in vitro potency. nih.gov |
| Pyrrolidine-3-carboxylic acid derivatives | Methyl group | Improved metabolic stability. nih.gov |
| 1-Propyl-3-aryl pyrrolidines | Aryl groups | Potent and selective ligands for serotonin and dopamine receptors. researchgate.net |
Alterations to Attached Moieties
For example, in a series of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were found to be potent and functionally active. nih.gov The nature of the aromatic or heteroaromatic system attached to the pyrrolidine core was critical for activity.
Conformational Flexibility and Rigidity Effects on Activity
The balance between conformational flexibility and rigidity is a crucial aspect of the SAR of this compound derivatives. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility allows the molecule to adapt its shape to the binding site of a biological target.
However, in some cases, restricting the conformational freedom by introducing rigidifying elements can lead to an increase in activity. This is because a more rigid molecule may have a lower entropic penalty upon binding to a receptor. Computational studies, such as conformational analysis, are often employed to understand the preferred conformations of these derivatives and how they relate to their biological activity. researchgate.net
Hydrophobic Interactions and Lipophilicity Considerations
The introduction of hydrophobic groups can enhance binding to the target through hydrophobic interactions, but can also lead to increased metabolic instability or off-target effects. Conversely, the addition of hydrophilic groups can improve aqueous solubility and reduce non-specific binding.
For example, in a study of κ-opioid receptor agonists, a series of hydroxyl-containing analogs were synthesized to minimize central nervous system side effects by increasing hydrophilicity. One such analog, maj-11a, was found to be a potent peripheral analgesic with reduced sedative side effects. rsc.org
| Modification | Effect on Lipophilicity | Biological Consequence |
| Introduction of hydroxyl groups | Increased hydrophilicity | Reduced CNS side effects. rsc.org |
| Introduction of fluorophenyl groups | Increased lipophilicity | Improved metabolic stability and binding affinity. |
Biological Activity and Pharmacological Profiles of 3r 3 Pyrrolidin 1 Yl Pyrrolidine Analogs
Enzyme Inhibition Studies
Analogs of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine have been the subject of numerous studies to determine their inhibitory effects on several key enzymes implicated in a variety of diseases.
Janus Kinase 1 (JAK1) Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases, is integral to immune function. nih.gov Consequently, JAK inhibitors are of significant interest for treating autoimmune diseases like rheumatoid arthritis. nih.govnih.gov Analogs incorporating a pyrrolidine (B122466) moiety have been developed as potent JAK inhibitors.
A series of pyrrolidine-containing compounds demonstrated nanomolar inhibitory potency against the JAK family, particularly JAK3. nih.gov However, these initial analogs (compounds 11-15) exhibited poor metabolic stability and low aqueous solubility, which was attributed to their high lipophilicity. nih.gov Further development led to compounds like Baricitinib, a selective and reversible inhibitor of JAK1 and JAK2 that features a pyrrolidine ring and is used in the treatment of rheumatoid arthritis. nih.gov Additionally, pyrrolopyridazines have been developed as potent dual inhibitors of JAK1 and JAK3. nih.gov The substitution of aryl groups at the C6 position of the pyrrolopyridazine core resulted in significant biochemical potency against JAK1 and JAK3, while maintaining selectivity over JAK2 and Tyk2. nih.gov Another potent and selective JAK1 inhibitor, AZD4205, has also been developed. researchgate.net
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Baricitinib | JAK1/JAK2 | Selective and reversible inhibitor | nih.gov |
| Pyrrolopyridazine Analogs | JAK1/JAK3 | Potent dual inhibitors | nih.gov |
| AZD4205 | JAK1 | Potent and selective inhibitor | researchgate.net |
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway and has been identified as a target for the development of T-cell selective immunosuppressive agents. nih.gov A class of potent human PNP inhibitors based on a pyrrolo[3,2-d]pyrimidine scaffold (also known as 9-deazaguanines) has been synthesized and evaluated. nih.gov
One of the most promising compounds from this series is 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (also known as CI-972). This compound was found to be a moderately potent, competitive, and reversible inhibitor of PNP. nih.gov In enzymatic assays, it demonstrated a significant inhibitory constant (Ki). nih.gov Furthermore, it showed selective cytotoxicity towards MOLT-4 T-lymphoblasts over MGL-8 B-lymphoblasts. nih.gov
| Compound | Target | Activity (Ki) | Reference |
|---|---|---|---|
| 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972) | PNP | 0.83 µM | nih.gov |
Glucosylceramide Synthase (GCS) Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, making it a therapeutic target for glycosphingolipid storage disorders. nih.govresearchgate.net Analogs of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) are known potent inhibitors of GCS. semanticscholar.org Replacing the morpholino ring with a pyrrolidino ring to form DL-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (DL-threo-P4) was found to enhance the inhibitory activity. semanticscholar.org
Further studies on P4 analogs, where the palmitoyl (B13399708) group was substituted, were conducted to understand the role of the hydrophobic portion. nih.gov While P4 itself is a strong inhibitor of GCS, shorter N-acyl chain analogs, such as those with decanoyl, octanoyl, and hexanoyl groups, also showed significant inhibition. nih.gov A subsequent design of compounds with similar hydrophobicity led to the discovery of D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) as a highly potent GCS inhibitor. nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4) | GCS | 0.5 µM | nih.gov |
| Hexanoyl analog of P4 | GCS | ~2 µM | nih.gov |
| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | GCS | 0.3 µM | nih.gov |
Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism
The Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel is implicated in various physiological processes, and its antagonists are being explored for therapeutic potential. nih.gov A novel series of pyrrolidine sulfonamide TRPV4 antagonists was developed by modifying a previously identified inhibitor. nih.gov
The optimization of the core structure, aimed at increasing structural rigidity, led to the discovery of highly potent compounds with a novel pyrrolidine diol core. nih.gov Further structure-activity relationship (SAR) studies on the sulfonamide substituent resulted in an optimized lead compound, GSK3395879 (52). This compound demonstrated the ability to inhibit TRPV4-mediated effects in vivo. nih.gov
Specific IC50 values for GSK3395879 were not detailed in the provided search results, but it was described as a highly potent tool compound.
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of dual inhibitors of COX and 5-lipoxygenase (5-LOX) is an area of interest for creating anti-inflammatory therapies with fewer side effects. nih.gov One such promising dual inhibitor is ML3000, which is based on a [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid structure. nih.gov The pyrrolizine core is a bicyclic structure containing a pyrrolidine ring.
Additionally, a class of selective COX-2 inhibitors, 1,3,4-triaryl-3-pyrrolin-2-ones, has been synthesized and evaluated. Some of these compounds were found to be more potent COX-2 inhibitors than the well-known drug celecoxib. drugbank.com
Specific IC50 values for ML3000 and the 1,3,4-triaryl-3-pyrrolin-2-ones were not detailed in the provided search results.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. nih.govresearchgate.net Consequently, BACE1 inhibitors are a major focus of research for Alzheimer's therapy. researchgate.netnih.gov
Novel BACE1 inhibitors have been developed by introducing a cyclic amine scaffold, leading to potent pyrrolidine- and piperidine-based compounds. nih.gov Extensive SAR studies resulted in the synthesis of inhibitor 2f, which was reported as one of the most potent inhibitors developed at the time. nih.gov In other studies, the introduction of a 3,5-dichlorobenzyl group into a guanidine (B92328) compound (compound 17) significantly improved its inhibitory potency against BACE1. researchgate.net
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 17 (3,5-dichlorobenzyl guanidine derivative) | BACE1 | 8.75 µM | researchgate.net |
| Inhibitor 2f (pyrrolidine-based) | BACE1 | Reported as highly potent | nih.gov |
Receptor Binding and Modulation
Analogs of this compound have shown significant interactions with a diverse set of receptors, including cannabinoid, chemokine, androgen, serotonin (B10506), and dopamine (B1211576) receptors. These interactions underscore the therapeutic potential of this chemical class across various disease areas.
Certain analogs of this compound have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govunc.edu Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands.
One such analog, Org 29647, has demonstrated the ability to positively modulate the binding of CB1 receptor agonists while negatively affecting the binding of inverse agonists. nih.govrealmofcaring.org Specifically, in equilibrium binding assays, Org 29647 increased the binding of the CB1 agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. nih.govrealmofcaring.org Conversely, it produced a partial decrease in the binding of the inverse agonist [3H]SR 141716A. nih.govrealmofcaring.org Despite enhancing agonist binding, these compounds have been observed to act as insurmountable antagonists in functional assays, reducing the maximum effect of CB1 receptor agonists. realmofcaring.org This complex activity highlights the potential for developing nuanced therapeutic agents that can fine-tune cannabinoid system signaling. nih.gov
Table 1: Allosteric Modulation of CB1 Receptor by this compound Analogs
| Compound | Effect on Agonist ([3H]CP 55,940) Binding | Effect on Inverse Agonist ([3H]SR 141716A) Binding | Functional Activity |
| Org 29647 | Positive Allosteric Modulator (Increased Binding) nih.govrealmofcaring.org | Negative Allosteric Modulator (Decreased Binding) nih.govrealmofcaring.org | Insurmountable Antagonist realmofcaring.org |
The C-X-C chemokine receptor type 4 (CXCR4) is a key player in immune cell trafficking and has been implicated in various diseases, including HIV entry into cells. nih.gov Analogs of this compound have been explored for their potential to act as CXCR4 antagonists. Small-molecule inhibitors of CXCR4, such as ALX40-4C, have been shown to block the entry of T cell-tropic HIV-1 strains by inhibiting the virus's use of this coreceptor. nih.gov While specific data on this compound analogs as CXCR4 antagonists is an active area of research, the broader class of pyrrolidine-containing compounds has shown promise in this area.
The androgen receptor (AR) is a nuclear hormone receptor that plays a crucial role in male reproductive development and has been implicated in prostate cancer. While research into this compound analogs as direct AR agonists is ongoing, the pyrrolidine scaffold is a common feature in selective androgen receptor modulators (SARMs). These compounds are designed to elicit the beneficial anabolic effects of androgens in muscle and bone while having minimal effects on reproductive tissues. The development of pyrrolidine-based SARMs indicates the potential for this chemical class to interact with the AR.
The 5-HT2A receptor is a subtype of serotonin receptor that is a key target for a variety of psychoactive drugs, including psychedelics and atypical antipsychotics. biorxiv.orgneuromics.com Research has shown that certain indole (B1671886) derivatives containing a pyrrolidine moiety can act as potent agonists at serotonin receptors. nih.gov For example, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were developed and found to be potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. nih.gov While this specific example does not directly address 5-HT2A agonism, it demonstrates the utility of the pyrrolidine scaffold in designing ligands for serotonin receptors. The signaling efficacy at the 5-HT2A receptor is a critical factor in determining the psychedelic potential of a compound. biorxiv.org
Dopamine D2 and D3 receptors are important targets for antipsychotic medications and treatments for substance use disorders. nih.govdrugbank.com Analogs of this compound have been investigated as ligands for these receptors. The pyrrolidine ring is a key structural feature in several known D2/D3 receptor ligands. For instance, cariprazine, a D3-preferring D2/D3 partial agonist, contains a piperazine (B1678402) moiety, which is structurally related to the bis-pyrrolidine core of the subject compound. nih.gov The development of ligands with varying degrees of selectivity and efficacy at D2 and D3 receptors is an active area of research, with some pyrrolidine-containing compounds showing promise as D3 receptor antagonists for the potential treatment of gastric motility disorders. nih.gov The structural differences in how various ligands bind to D2 and D3 receptors can lead to different pharmacological effects, such as varying degrees of inverse agonism. elifesciences.org
Table 2: Dopamine Receptor Binding of a Related Pyrrolidine-Containing Compound
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |
| Cariprazine | D3 Receptor | 0.22 nM nih.gov | Partial Agonist nih.gov |
| D2 Receptor | 0.79 nM (3.6-fold lower than D3) nih.gov | Partial Agonist nih.gov |
Antibacterial Activity
In addition to their interactions with central nervous system receptors, pyrrolidine derivatives have been investigated for their antibacterial properties. rdd.edu.iqresearchgate.netekb.eg The pyrrolidine ring is a versatile scaffold that has been incorporated into various compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
For example, certain thiazole-based pyrrolidine derivatives have shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com One study found that a specific thiazole-pyrrolidine derivative exhibited significant zones of inhibition against these bacteria. biointerfaceresearch.com The difference in activity between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria acting as a barrier to many antimicrobial compounds. biointerfaceresearch.com
Table 3: Antibacterial Activity of a Thiazole-Based Pyrrolidine Derivative
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 400 µg |
| Thiazole-pyrrolidine derivative (11) | Staphylococcus aureus | 30.53 ± 0.42 biointerfaceresearch.com |
| Bacillus cereus | 21.70 ± 0.36 biointerfaceresearch.com | |
| Escherichia coli | No inhibition biointerfaceresearch.com | |
| Salmonella typhimurium | No inhibition biointerfaceresearch.com |
Activity against Gram-Positive Bacteria, including MRSA, PRSP, VRE
Analogs of this compound have shown significant promise as antibacterial agents, particularly against challenging Gram-positive pathogens.
A series of 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolone (ITQ) analogs have been synthesized and evaluated for their potency against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Many of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) as low as ≤ 0.25 μg/mL against quinolone-resistant MRSA strains. nih.gov Notably, the antibacterial activity was found to be stereochemically dependent, with the 3'-R, 1''-S configuration being generally more favorable. nih.gov Two specific analogs, 7-[(R)-3-((S)-1-aminoethyl)pyrrolidin-1-yl] analogue and the (R)-7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl] analogue, emerged as having particularly promising antibacterial profiles, demonstrating 8- to 16-fold greater potency than linezolid (B1675486) against a panel of clinical MRSA strains. nih.gov
In another study, a large combinatorial library of pyrrolidine bis-cyclic guanidines was screened for bactericidal activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE). ucsd.edu From this library, 36 individual compounds were synthesized and further tested. Twenty of these compounds were highly active against MRSA, with a Minimum Bactericidal Concentration (MBC) of ≤ 2.5 μg/mL. ucsd.edu A subset of these also showed significant activity against VRE, with MBC values of ≤ 2.5 μg/mL for some compounds. ucsd.edu
Furthermore, a novel library of pyrrolidine-2,3-dione (B1313883) monomers and dimers has been synthesized and evaluated. The dimeric compounds, connected by aza- or polyaza-linkers, were found to be as active as their monomeric counterparts against MSSA and MRSA, with most MIC values in the range of 8–16 μg/mL. nih.gov
While specific data on the activity of this compound analogs against penicillin-resistant Streptococcus pneumoniae (PRSP) is limited in the reviewed literature, the broad and potent activity against other resistant Gram-positive bacteria suggests this is a promising area for future investigation.
Table 1: Antibacterial Activity of this compound Analogs against Gram-Positive Bacteria
| Compound Class | Bacterium | Activity (MIC/MBC in μg/mL) | Reference |
|---|---|---|---|
| 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolones | MRSA | ≤ 0.25 | nih.gov |
| Pyrrolidine bis-cyclic guanidines | MRSA | ≤ 2.5 (MBC) | ucsd.edu |
| Pyrrolidine bis-cyclic guanidines | VRE | ≤ 2.5 (MBC) | ucsd.edu |
| Pyrrolidine-2,3-dione dimers | MSSA, MRSA | 8 - 16 | nih.gov |
Activity against Gram-Negative Organisms
The antibacterial activity of this compound analogs extends to certain Gram-negative bacteria. The same series of 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolone (ITQ) analogs that were potent against MRSA were also tested against Escherichia coli. nih.gov
The library of pyrrolidine bis-cyclic guanidines was also screened against the Gram-negative species E. coli and Pseudomonas aeruginosa. ucsd.edu
In a separate study, novel pyrrolidine-2,3-dione derivatives were developed as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3). Initial testing of these compounds against P. aeruginosa isolates showed antibacterial activity, highlighting the potential of this scaffold for targeting Gram-negative pathogens. mdpi.com
Table 2: Antibacterial Activity of this compound Analogs against Gram-Negative Bacteria
| Compound Class | Bacterium | Activity | Reference |
|---|---|---|---|
| 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolones | Escherichia coli | Activity demonstrated | nih.gov |
| Pyrrolidine bis-cyclic guanidines | Escherichia coli, Pseudomonas aeruginosa | Screened for activity | ucsd.edu |
| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | Activity demonstrated | mdpi.com |
Anti-inflammatory Activity
In another line of research, a novel pyrrolidine alkaloid, vibripyrrolidine A, isolated from the marine bacterium Vibrio ruber ZXR-93, demonstrated robust anti-inflammatory activity in an in vitro model using LPS-induced RAW264.7 macrophages.
These findings underscore the potential of the pyrrolidine scaffold as a basis for the development of new anti-inflammatory agents.
Antinociceptive Properties
The pyrrolidine scaffold has also been explored for its antinociceptive, or pain-reducing, properties. A study focused on new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides identified a particularly promising compound, designated as compound 6. This compound demonstrated potent antinociceptive properties in a mouse model of oxaliplatin-induced neuropathic pain.
Further research into 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed that three compounds from this series, namely compounds 3, 6, and 9, exhibited a significant antinociceptive effect in a formalin-induced model of tonic pain in mice. These compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy.
These studies indicate that specific substitutions on the pyrrolidine ring can lead to significant analgesic activity, making this class of compounds a subject of interest for the development of new pain therapies.
Anticancer Activity
A significant body of research has been dedicated to investigating the anticancer activity of this compound analogs. These compounds have shown activity against a variety of cancer cell lines through different mechanisms.
One study detailed the synthesis of spirooxindole-pyrrolidine heterocyclic hybrids. Two compounds, 8f and 8g, were found to be the most active against HepG2 (liver cancer) cells. Compound 8f showed an IC50 value of approximately 43.46 µg/mL after 24 hours of incubation, while compound 8g had an IC50 value of approximately 12.79 µg/mL after 48 hours.
Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively.
Furthermore, a study on amphiphilic pyrrolidine derivatives containing dodecyl and oleyl side chains demonstrated their ability to inhibit the growth of pancreatic ductal adenocarcinoma cells in vitro, with activity observed at micromolar concentrations.
Table 3: Anticancer Activity of this compound Analogs
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Spirooxindole-pyrrolidine hybrid (8f) | HepG2 | ~43.46 µg/mL (24h) | |
| Spirooxindole-pyrrolidine hybrid (8g) | HepG2 | ~12.79 µg/mL (48h) | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Reduced viability to 28.0% and 29.6% | |
| Amphiphilic pyrrolidine derivatives | Pancreatic ductal adenocarcinoma | µM range |
Computational Chemistry and Molecular Modeling of 3r 3 Pyrrolidin 1 Yl Pyrrolidine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Currently, there are no specific molecular docking studies published in the scientific literature for (3R)-3-(Pyrrolidin-1-YL)pyrrolidine. However, the methodology can be illustrated by examining studies on analogous pyrrolidine (B122466) derivatives. For instance, research on proline derivatives as potential Angiotensin-Converting Enzyme (ACE) inhibitors has utilized molecular docking to assess their binding affinity. oarjst.com In such a study, various acylated proline derivatives were designed and their binding energies with the ACE receptor were calculated.
To illustrate how a molecular docking study for this compound might be presented, the following hypothetical data table shows potential docking scores against a panel of therapeutic targets, based on typical results for similar small molecule amines.
| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Monoamine Oxidase A (MAO-A) | -7.8 | Tyr407, Tyr444 |
| Dopamine (B1211576) Transporter (DAT) | -6.5 | Asp79, Ser149 |
| Sigma-1 Receptor | -8.2 | Glu172, Tyr173 |
| Muscarinic Acetylcholine Receptor M1 | -7.1 | Tyr106, Trp157 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
In Silico Prediction of Biological Activity
In silico prediction of biological activity involves the use of computational models to forecast the pharmacological effects of a compound. This can be achieved through various methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known active compounds.
Specific in silico predictions for the biological activity of this compound are not currently available in published literature. However, studies on other pyrrolidine derivatives have demonstrated the utility of these predictive methods. For example, newly synthesized pyrrolidine derivatives have been evaluated in silico for their potential analgesic and anti-inflammatory activities by docking them against cyclooxygenase (COX) enzymes. researchgate.net
The potential biological activities of this compound could be predicted using online tools that compare the structure to databases of compounds with known activities. The table below illustrates the kind of predictions that might be generated.
| Predicted Biological Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |
| Kinase Inhibitor | 0.65 | 0.05 |
| GPCR Ligand | 0.58 | 0.12 |
| Ion Channel Modulator | 0.45 | 0.23 |
| Enzyme Inhibitor | 0.72 | 0.03 |
This table is for illustrative purposes only and does not represent actual in silico predictions for this compound.
Analysis of Binding Modes to Enantioselective Proteins
The chirality of a molecule is a critical factor in its interaction with biological systems, as proteins and other biological macromolecules are themselves chiral. The (3R) configuration of this compound implies that its binding to enantioselective proteins will differ from its (3S) enantiomer. Molecular modeling can be used to analyze and visualize these differential binding modes.
While there are no specific studies on the binding of this compound to enantioselective proteins, research on other chiral pyrrolidine derivatives highlights the importance of stereochemistry. For example, in the development of PROTAC degraders for Hematopoietic Progenitor Kinase 1 (HPK1), it was observed that the (R)- and (S)-enantiomers of a pyrrolidine-containing compound exhibited different inhibitory activities and degradation potencies. acs.org Molecular docking and dynamics simulations can reveal the specific interactions that favor one enantiomer over the other. acs.orgnih.gov
The analysis of the binding mode of this compound to an enantioselective protein would involve:
Docking of both (3R) and (3S) enantiomers into the protein's binding site.
Comparison of the binding energies to predict which enantiomer has a higher affinity.
Visualization of the binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and steric clashes, that contribute to the enantioselectivity.
For example, the (3R) stereocenter might allow for a specific hydrogen bond with a protein residue that is not possible for the (3S) enantiomer due to steric hindrance. This could result in a more stable complex and higher biological activity for the (3R) form.
Pharmacokinetics Pk and Adme Absorption, Distribution, Metabolism, Excretion of 3r 3 Pyrrolidin 1 Yl Pyrrolidine Derivatives
Metabolic Stability and Bioavailability Studies
Metabolic stability and bioavailability are key hurdles in the development of orally administered drugs. The pyrrolidine (B122466) scaffold and its derivatives are subject to various metabolic transformations, and understanding these pathways is essential for designing compounds with improved pharmacokinetic profiles.
Research has shown that the pyrrolidine ring itself can be a site of metabolic activity. A common metabolic pathway for pyrrolidinophenone derivatives involves the oxidation of the pyrrolidine ring to form the corresponding lactam (pyrrolidone). researchgate.net Another significant pathway is the reduction of a β-keto moiety, if present, to the corresponding alcohol. researchgate.net The main metabolic routes can vary significantly depending on the nature of the substituents on other parts of the molecule. researchgate.net
Efforts to enhance metabolic stability have focused on structural modifications of the pyrrolidine core. For instance, the introduction of a methyl group at the C-3 position of the pyrrolidine ring has been shown to sterically hinder metabolic processes, leading to better pharmacokinetic profiles compared to the parent 3-hydroxy compounds. nih.gov In studies of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives, specific carboxamides, carbamates, and sulfonamides were identified that exhibited good in vitro metabolic stability.
Bioavailability studies on pyrrolidine derivatives have shown varied but promising results. For example, a derivative of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, developed as a melanin-concentrating hormone receptor-1 (MCH-R1) antagonist, demonstrated good oral bioavailability of 32% in rat models. nih.gov This indicates that with appropriate structural modifications, pyrrolidine-based compounds can achieve effective systemic exposure after oral administration.
Table 1: Metabolic Stability and Bioavailability of Selected (3R)-3-(Pyrrolidin-1-YL)pyrrolidine Derivatives
| Compound Class/Derivative | Key Findings | Reference |
| Pyrrolidinophenone Analogues | Primary metabolic pathways include oxidation of the pyrrolidine ring to a lactam and reduction of the β-keto group. | researchgate.net |
| 3-Methyl-pyrrolidine Derivatives | Introduction of a methyl group at the C-3 position can improve metabolic stability due to steric hindrance. | nih.gov |
| (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine Derivatives | Specific amide, carbamate, and sulfonamide derivatives showed good in vitro metabolic stability. | |
| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivative | A lead compound exhibited an oral bioavailability of 32% in rats. | nih.gov |
Influence of Fluorination on Pharmacokinetic Properties
Fluorination is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine atoms can significantly alter a molecule's basicity (pKa), lipophilicity (LogP), and metabolic stability, which in turn affects its absorption and bioavailability. researchgate.netmdpi.com
In the context of pyrrolidine and related saturated heterocyclic amines, fluorination has been systematically studied to improve drug-like properties. researchgate.net A key finding is that the incorporation of fluorine can substantially reduce the basicity of the amine. nih.gov This reduction in pKa has been shown to have a "dramatic, beneficial influence on oral absorption." nih.gov By lowering the pKa, fluorination can decrease the extent of ionization at physiological pH, which generally leads to improved membrane permeability. mdpi.com
Table 2: Effect of Fluorination on Physicochemical and Pharmacokinetic Properties of Pyrrolidine/Piperidine Derivatives
| Modification Strategy | Effect on Physicochemical Properties | Impact on Pharmacokinetics | Reference |
| Incorporation of Fluorine | Significantly reduces the pKa (basicity) of the amine. | Dramatically improves oral absorption. | nih.gov |
| Fluorination of alkyl groups | Can reduce lipophilicity. | Improves membrane permeability. | mdpi.com |
| Systematic Fluorination | The number and position of fluorine atoms are major factors defining the compound's basicity and microsomal clearance. | Can be used to optimize the overall PK profile. | researchgate.net |
Oral Administration Efficacy in Preclinical Models
The ultimate goal of optimizing the ADME properties of this compound derivatives is to develop compounds that are effective when administered orally. Several studies have successfully demonstrated the in vivo efficacy of these derivatives in preclinical models following oral dosing.
In the development of neurokinin-3 (NK3) receptor antagonists, a series of novel pyrrolidine derivatives were rationally designed. nih.gov Representative compounds from this series showed significant in vivo efficacy in a functional assay after being administered orally, highlighting their potential as orally active therapeutics. nih.gov
Similarly, in the pursuit of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent and functionally active compounds. nih.gov A lead compound from this series not only showed good oral bioavailability but also demonstrated in vivo efficacy in rat models, further validating the potential of this chemical scaffold for oral drug development. nih.gov
Table 3: Preclinical Oral Efficacy of this compound Derivatives
| Compound Series | Therapeutic Target | Preclinical Model | Outcome | Reference |
| Novel Pyrrolidine Derivatives | Neurokinin-3 (NK3) Receptor | Functional assay in animals | Showed in vivo efficacy after oral administration. | nih.gov |
| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives | Melanin-concentrating hormone receptor-1 (MCH-R1) | Rat models | Demonstrated in vivo efficacy following oral administration. | nih.gov |
Preclinical and in Vivo Studies of 3r 3 Pyrrolidin 1 Yl Pyrrolidine Analogs
Efficacy in Disease Models
Rheumatoid Arthritis Models (CIA, AIA)
Analogs of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine have demonstrated notable efficacy in established animal models of rheumatoid arthritis (RA), including Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats.
One such analog, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, also known as compound 6, has been identified as a selective Janus kinase 1 (JAK1) inhibitor. nih.gov In comparative studies, this compound exhibited efficacy similar to that of tofacitinib (B832) citrate (B86180) in both CIA and AIA models. nih.gov The development of this compound arose from efforts to modify the core structure of tofacitinib to enhance selectivity for JAK1. nih.gov
Another pyrrolidine-based analog of Jaspine B, referred to as CHJ01, has also been evaluated for its anti-RA effects. nih.gov In a Complete Freund's Adjuvant (CFA)-induced arthritis rat model, CHJ01 was found to significantly ameliorate the symptoms of rheumatoid arthritis. nih.gov The therapeutic effects were evidenced by a reduction in paw swelling, a lower arthritis score, and a decreased spleen index. nih.gov At a molecular level, treatment with CHJ01 led to a reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) in the AIA rats. nih.gov
Table 1: Efficacy of this compound Analogs in Rheumatoid Arthritis Models
| Compound | Model | Key Findings |
|---|---|---|
| (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile (Compound 6) | Collagen-Induced Arthritis (CIA) & Adjuvant-Induced Arthritis (AIA) | Showed similar efficacy to tofacitinib citrate. nih.gov |
Pulmonary Edema Models
Currently, there is no publicly available research data on the efficacy of this compound analogs in preclinical models of pulmonary edema.
Diabetic db/db Mice Models
Research into pyrrolidine (B122466) derivatives has identified compounds with potential applications in the treatment of type 2 diabetes. One study highlighted an oxybenzyl pyrrolidine acid analog, compound 26, which demonstrated beneficial effects in the genetically diabetic db/db mouse model. nih.gov Following oral administration, this compound was effective in lowering both fasting glucose and triglyceride levels, indicating its potential as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. nih.gov The structure-activity relationship studies revealed that the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was preferred for this activity. nih.gov
Anti-metastatic Activity in Models
To date, no specific studies on the anti-metastatic activity of this compound analogs in preclinical models have been published in the available scientific literature.
Mitochondrial Membrane Depolarization and Cell Death Protection Assays
The influence of pyrrolidine derivatives on mitochondrial function, particularly in the context of cell death, has been a subject of investigation. A phenyl-pyrrolidine derivative, known as C31, was specifically designed as a small-molecule inhibitor of cyclophilin D (CypD), a key modulator of the mitochondrial permeability transition pore (mPTP). researchgate.net The opening of the mPTP is a critical event in cell death pathways. researchgate.net
In studies using isolated mouse cardiac mitochondria, C31 was shown to be more effective than cyclosporine A at increasing the calcium retention capacity, a measure of mPTP inhibition. researchgate.net Furthermore, C31 delayed both mPTP opening and subsequent cell death in cardiomyocytes subjected to hypoxia-reoxygenation, a model of ischemia-reperfusion injury. researchgate.net These findings suggest that pyrrolidine derivatives can offer cytoprotection by preventing mitochondrial membrane depolarization and subsequent cell death. researchgate.net
Table 2: Effects of a Phenyl-Pyrrolidine Derivative on Mitochondrial Function and Cell Death
| Compound | Assay/Model | Key Findings |
|---|---|---|
| C31 (Phenyl-pyrrolidine derivative) | Isolated Cardiac Mitochondria | Potently inhibited CypD PPIase activity and mitochondrial swelling. researchgate.net More effective than cyclosporine A in increasing mitochondrial calcium retention capacity. researchgate.net |
Mitochondrial ROS Inhibition Assays
There is currently no available scientific literature detailing the direct inhibitory effects of this compound analogs on mitochondrial Reactive Oxygen Species (ROS) production in specific assays.
Toxicological and Nonclinical Pharmacokinetic Assessments
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical and in vivo toxicological and pharmacokinetic data for the chemical compound This compound and its direct analogs. While the pyrrolidine ring is a common scaffold in a wide range of biologically active molecules, detailed nonclinical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this specific bis-pyrrolidine structure are not documented in the accessible research. nih.govnih.gov
General toxicological considerations for substances containing a pyrrolidine moiety can be inferred from data on the parent compound, pyrrolidine. Pyrrolidine itself is classified as a flammable liquid and can cause skin and eye irritation. researchgate.net However, these properties are not directly translatable to the more complex structure of this compound.
Due to the absence of direct research on the toxicological and pharmacokinetic properties of this compound and its close analogs, no data tables or detailed research findings can be provided for this section. Further experimental studies would be required to establish the nonclinical safety and pharmacokinetic profile of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (3R)-3-(pyrrolidin-1-yl)pyrrolidine?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, tert-butyloxycarbonyl (Boc)-protected intermediates, as seen in pyrrolidine derivatives, enable stereochemical control during ring closure. Chiral auxiliaries or catalysts (e.g., palladium complexes) may enhance enantioselectivity. Post-synthesis, HPLC with chiral columns (e.g., Chiralpak® AD-H) can validate enantiomeric excess (≥98%) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and confirms substituent positions. Mass spectrometry (HRMS-ESI) validates molecular weight and purity. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in related pyrrolidine complexes .
Q. How can researchers mitigate common synthetic impurities in pyrrolidine-based compounds?
- Methodological Answer : Impurities often arise from incomplete Boc deprotection or racemization. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity. Monitoring reaction pH (e.g., during HCl salt formation) minimizes side products .
Advanced Research Questions
Q. How does stereochemistry at the C3 position influence biological activity in (3R)-configured pyrrolidine derivatives?
- Methodological Answer : The (3R) configuration enhances target binding via spatial complementarity. For example, in JAK1 inhibitors, replacing piperidine with (R)-pyrrolidine improved selectivity (IC₅₀: 2 nM for JAK1 vs. 450 nM for JAK2). Molecular dynamics simulations (e.g., Schrödinger Suite) can model steric and electronic interactions .
Q. What computational strategies predict the target-binding modes of this compound derivatives?
- Methodological Answer : Docking studies (AutoDock Vina) with homology-modeled proteins (e.g., human HGPRT) identify key interactions, such as hydrogen bonding with Asp127 or π-stacking with purine bases. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. How can researchers resolve contradictory data in enzymatic inhibition assays involving this compound?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using validated kits (e.g., ADP-Glo™) and include positive controls (e.g., staurosporine). Surface plasmon resonance (SPR) can independently confirm binding kinetics (KD values) .
Q. What strategies guide the design of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or C5 position to modulate lipophilicity and hydrogen-bond capacity. For example, fluorination (e.g., 3-trifluoromethoxy analogs) enhances metabolic stability. Parallel synthesis via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) enables rapid diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
